

Application Notes and Protocols for CEP-28122 Administration via Oral Gavage

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Compound of Interest		
Compound Name:	CEP-28122	
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These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosing and administration of **CEP-28122**, a potent and selective Anaplastic Lymphoma Kinase (ALK) inhibitor, via oral gavage in preclinical models.

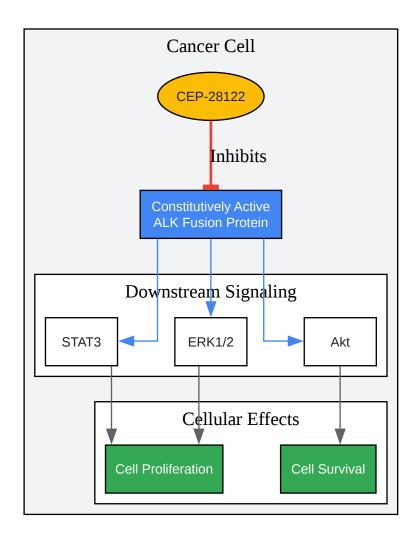
Introduction

CEP-28122 is an orally active, small-molecule inhibitor of ALK kinase activity.[1] Constitutive activation of ALK through mechanisms such as chromosomal translocation, gene amplification, or point mutations is a known driver in several human cancers, including anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma.[1] **CEP-28122** has demonstrated potent, dose-dependent antitumor activity in preclinical xenograft models of these cancers.[1][2] These protocols are designed to facilitate the effective and reproducible administration of **CEP-28122** for in vivo studies.

Mechanism of Action and Signaling Pathway

CEP-28122 exerts its therapeutic effect by potently inhibiting the kinase activity of ALK, with an IC50 of 1.9 nM for recombinant ALK.[3][4][5] This inhibition prevents the autophosphorylation of ALK and the subsequent activation of downstream signaling pathways critical for cancer cell proliferation and survival. In cellular assays, CEP-28122 has been shown to inhibit the phosphorylation of NPM-ALK at tyrosine 664 with an IC50 of 20-30 nmol/L.[6] Inhibition of ALK activity by CEP-28122 leads to the suppression of downstream effectors, including STAT3, Akt, and ERK1/2.[3]





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Figure 1: CEP-28122 Signaling Pathway.

Quantitative Data Summary

The following tables summarize the in vitro potency and in vivo antitumor efficacy of **CEP-28122** from preclinical studies.

Table 1: In Vitro Potency of CEP-28122



Assay Type	Target/Cell Line	IC50 Value
Enzymatic Assay	Recombinant ALK	1.9 nM[3][4][5]
Cellular Phosphorylation Assay	NPM-ALK (Sup-M2 & Karpas- 299 cells)	20-30 nM[6]
Cell Growth Inhibition	Karpas-299 & Sup-M2 cells	Concentration-dependent (3-3000 nM)[3]
Cell Growth Inhibition	EML4-ALK (NCI-H2228 & NCI- H3122 cells)	Concentration-dependent (3-3000 nM)[6]

Table 2: In Vivo Antitumor Activity of CEP-28122 via Oral Gavage



Xenograft Model	Dose (mg/kg)	Dosing Regimen	Duration	Outcome
Sup-M2 (ALCL)	3, 10, 30	Twice Daily	12 days	Dose-dependent antitumor activity. [3]
Sup-M2 (ALCL)	55, 100	Twice Daily	4 weeks	Complete tumor regression in 100% of mice, with no reemergence up to 60 days post-treatment.[1][6]
NB-1 (Neuroblastoma)	30, 55	Twice Daily	14 days	75% and 90% tumor growth inhibition, respectively.[6]
NCI-H2228 (NSCLC)	30, 55	Twice Daily	12 days	Tumor regression.[6]
NCI-H3122 (NSCLC)	30	Twice Daily	12 days	Significant tumor growth inhibition.
NCI-H3122 (NSCLC)	55	Twice Daily	12 days	Tumor stasis and partial tumor regression.[6]

Experimental Protocols Formulation of CEP-28122 for Oral Gavage

This protocol describes the preparation of **CEP-28122** for administration to animal models.

Materials:

• CEP-28122 (free base or mesylate salt)



- Vehicle: Polyethylene glycol 400 (PEG-400) or deionized water (dH2O)
- Sterile conical tubes
- Vortex mixer
- Sonicator (optional)
- Analytical balance

Procedure:

- Determine the required concentration of CEP-28122 based on the desired dose (mg/kg) and the dosing volume (e.g., 100 μL). The dose should be expressed as mg/kg equivalents of the free base.[6]
- Weigh the appropriate amount of CEP-28122 powder using an analytical balance.
- Transfer the powder to a sterile conical tube.
- Add the chosen vehicle (PEG-400 or dH2O) to the tube to achieve the final desired concentration.[6]
- Vortex the mixture vigorously until the compound is fully dissolved or a homogenous suspension is formed. Sonication may be used to aid dissolution if necessary.
- Visually inspect the solution/suspension for any undissolved particles.
- Prepare the formulation fresh daily or confirm its stability under storage conditions.

Administration of CEP-28122 via Oral Gavage in Mice

This protocol outlines the procedure for administering the prepared **CEP-28122** formulation to mice.

Materials:

Prepared CEP-28122 formulation



- Appropriately sized oral gavage needles (e.g., 20-22 gauge, straight or curved)
- Syringes (e.g., 1 mL)
- Animal scale
- Tumor-bearing mice (e.g., SCID or nu/nu mice with subcutaneous xenografts)

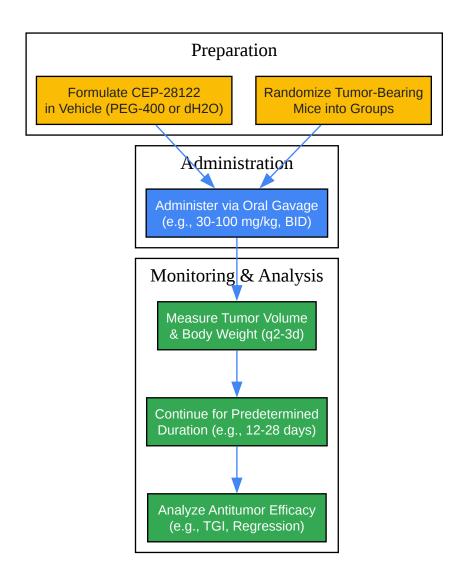
Procedure:

- Animal Preparation:
 - Allow mice to acclimate to the facility for at least one week before the study begins.
 - Randomize tumor-bearing mice into treatment and vehicle control groups (typically 8-10 mice per group) once tumors reach a predetermined size.
- Dose Calculation:
 - Weigh each mouse immediately before dosing.
 - Calculate the exact volume of the formulation to be administered based on the mouse's body weight and the target dose in mg/kg.
- Administration:
 - Gently but firmly restrain the mouse.
 - Attach the gavage needle to the filled syringe. Ensure there are no air bubbles.
 - Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach. Avoid entering the trachea.
 - Slowly dispense the formulation (a typical volume is 100 μL).[6]
 - Withdraw the needle smoothly.
 - Observe the mouse for a short period to ensure there are no immediate adverse effects, such as respiratory distress.



Monitoring:

- Administer CEP-28122 or vehicle according to the specified dosing schedule (e.g., twice daily).[6]
- Monitor the body weight and tumor volume of each mouse every 2-3 days.
- Tumor volume can be calculated using the formula: (Length x Width²) / 2.
- Continue treatment for the duration specified in the study design (e.g., 12, 14, or 28 days).
 [1][6]



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Figure 2: In Vivo Experimental Workflow.

Safety and Tolerability

In preclinical studies, administration of **CEP-28122** was generally well-tolerated in mice and rats.[1] However, it is crucial to monitor animals for any signs of toxicity, such as significant body weight loss, changes in behavior, or other adverse clinical signs. The vehicle-treated group serves as a critical baseline for these observations.[6]

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